

# Molecular weight of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Ethoxycarbonyl-3-methoxyphenylboronic acid

Cat. No.: B1451127

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An In-depth Technical Guide to **4-Ethoxycarbonyl-3-methoxyphenylboronic Acid** for Advanced Chemical Synthesis

This guide provides an in-depth exploration of **4-Ethoxycarbonyl-3-methoxyphenylboronic acid**, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to discuss its synthesis, characterization, and critical application in carbon-carbon bond formation, grounded in established chemical principles and practical laboratory insights.

## Introduction: Strategic Importance in Medicinal Chemistry

**4-Ethoxycarbonyl-3-methoxyphenylboronic acid** (CAS No. 911312-76-0) is a bifunctional aromatic organoboron compound.<sup>[1]</sup> Its structure is notable for three key features: the boronic acid group, an electron-withdrawing ethoxycarbonyl group, and an electron-donating methoxy group. This specific arrangement of functional groups makes it a highly valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures found in biologically active compounds.

The primary utility of this molecule lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern drug discovery, enabling the efficient and selective formation of carbon-carbon bonds.<sup>[2][3][4]</sup>

The ability to use this reagent to introduce a substituted phenyl ring is critical for scaffold development and structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.

## Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of **4-ethoxycarbonyl-3-methoxyphenylboronic acid** are summarized below.

| Property              | Value   | Source              |
|-----------------------|---|---------------------|
| Molecular Weight      | 224.02 g/mol                                    | <a href="#">[1]</a> |
| Molecular Formula     | C <sub>10</sub> H <sub>13</sub> BO <sub>5</sub> | <a href="#">[1]</a> |
| CAS Number            | 911312-76-0                                     | <a href="#">[1]</a> |
| IUPAC Name            | (4-ethoxycarbonyl-3-methoxyphenyl)boronic acid  | <a href="#">[1]</a> |
| Canonical SMILES      | B(C1=CC(=C(C=C1)C(=O)OC)OC)(O)O                 | <a href="#">[1]</a> |
| Appearance            | Typically a white to off-white solid/powder     | N/A                 |
| Hazard Classification | Irritant  | <a href="#">[1]</a> |

Note: Physical properties like melting point and solubility may vary slightly between batches and suppliers. Always refer to the specific product's Certificate of Analysis.

## Synthesis and Characterization: A Validated Approach

While commercially available, understanding the synthesis of this reagent provides insight into potential impurities and quality control. A common laboratory-scale synthesis of arylboronic acids involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

## Synthetic Protocol

This protocol is adapted from established methods for arylboronic acid synthesis.[5]

### Step 1: Grignard Reagent Formation

- To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings.
- Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction.
- Slowly add a solution of ethyl 4-bromo-2-methoxybenzoate in anhydrous THF dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.

### Step 2: Borylation

- In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
- Transfer the prepared Grignard reagent from Step 1 into the triisopropyl borate solution via cannula, maintaining the -78 °C temperature. The addition should be slow to control the exothermic reaction.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

### Step 3: Hydrolysis and Workup

- Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the solution is acidic (pH ~2).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

#### Step 4: Purification

- The crude product can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture or by washing the crude solid with cold water, to yield the final product.

## Characterization and Quality Control

Confirming the identity and purity of the synthesized or purchased material is paramount.

- <sup>1</sup>H NMR Spectroscopy: This technique confirms the molecular structure by showing characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the boronic acid protons (a broad singlet which may be exchangeable with D<sub>2</sub>O).
- Mass Spectrometry (MS): Provides confirmation of the molecular weight.<sup>[1]</sup>
- Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound, ensuring the absence of significant starting materials or byproducts.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

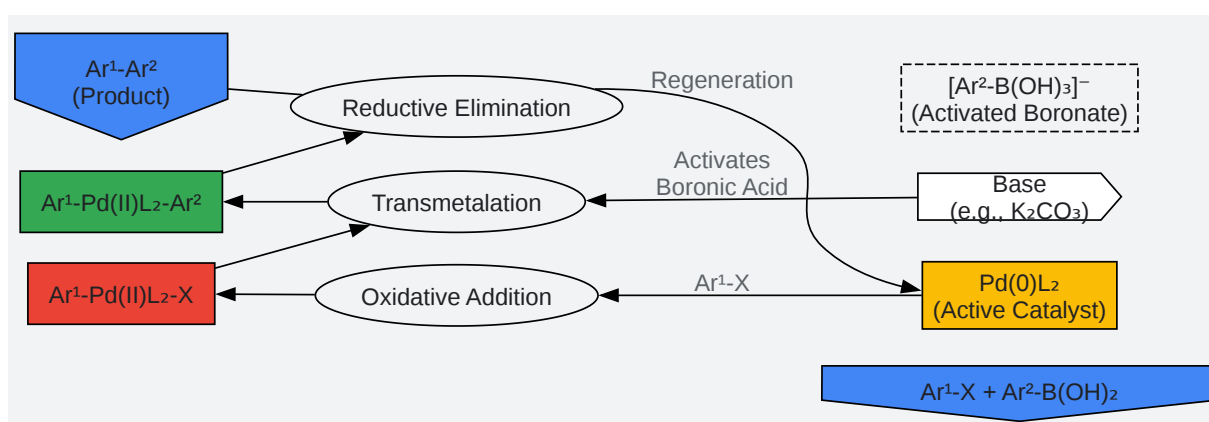
The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation of a biaryl linkage. This is achieved by coupling the boronic acid with an aryl or vinyl halide (or triflate) using a palladium catalyst and a base.

## The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps.<sup>[2][4]</sup> The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

- **Transmetalation:** The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-ethoxycarbonyl-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling **4-Ethoxycarbonyl-3-methoxyphenylboronic acid** with a generic aryl bromide. Optimization may be required for specific substrates.

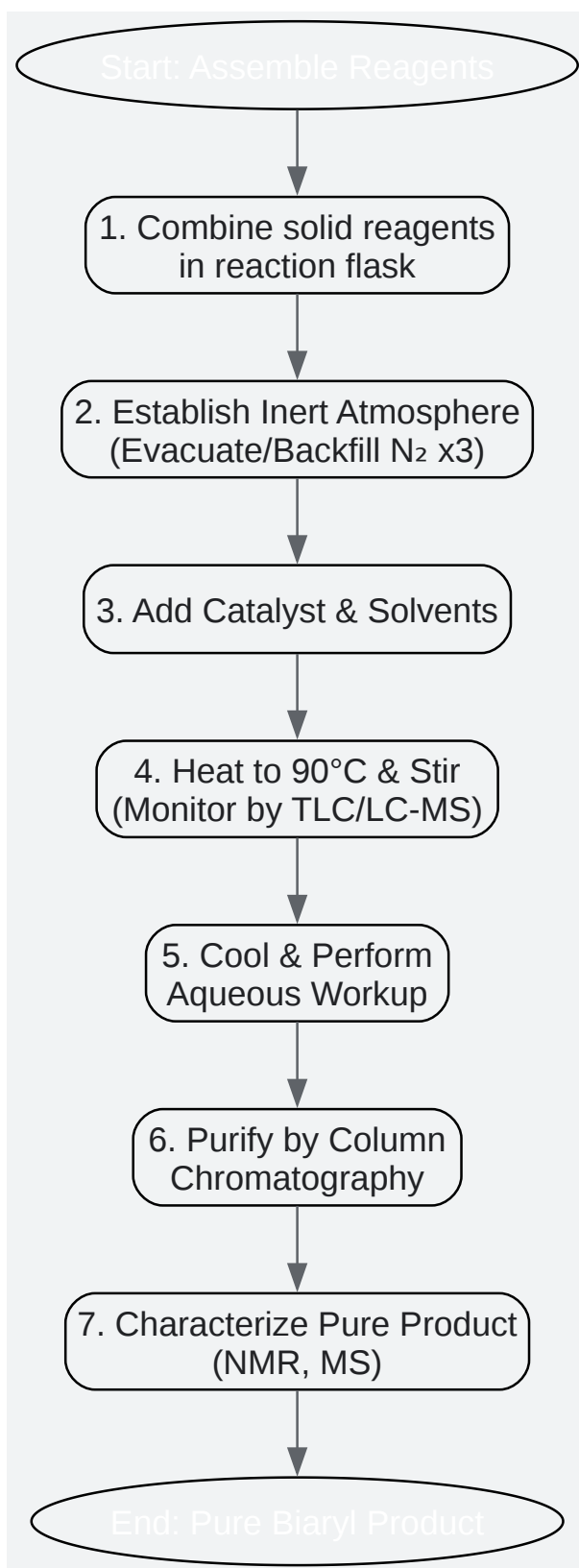
Materials:

- **4-Ethoxycarbonyl-3-methoxyphenylboronic acid** (1.2 eq)
- **Aryl Bromide** (1.0 eq)

- Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (2.5 eq)
- Solvent: 1,4-Dioxane and Water (4:1 ratio)

#### Workflow:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide, **4-Ethoxycarbonyl-3-methoxyphenylboronic acid**, and potassium carbonate.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
- Reagent Addition: Add the Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst, followed by the degassed dioxane/water solvent mixture. Causality Note: The aqueous base is required to activate the boronic acid for transmetalation. Dioxane is an excellent solvent for the organic reagents and the palladium complex.
- Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.



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Caption: A standard laboratory workflow for Suzuki-Miyaura cross-coupling.

## Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining reagent integrity.

- **Handling:** As an irritant, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.<sup>[1][6]</sup> Avoid inhalation of dust by handling in a well-ventilated fume hood.<sup>[7][8]</sup> In case of contact, wash skin or eyes thoroughly with water.<sup>[7][9]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation, so proper storage is key to maintaining reactivity.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

**4-Ethoxycarbonyl-3-methoxyphenylboronic acid** is more than a chemical with a specific molecular weight; it is a precision tool for molecular construction. Its well-defined structure and reliable reactivity in the Suzuki-Miyaura coupling make it an indispensable reagent for medicinal chemists and drug discovery scientists. By understanding its properties, synthesis, and application mechanics, researchers can effectively leverage this building block to create novel compounds with therapeutic potential.

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- To cite this document: BenchChem. [Molecular weight of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451127#molecular-weight-of-4-ethoxycarbonyl-3-methoxyphenylboronic-acid]

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